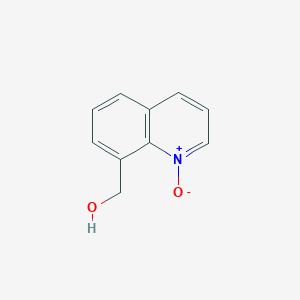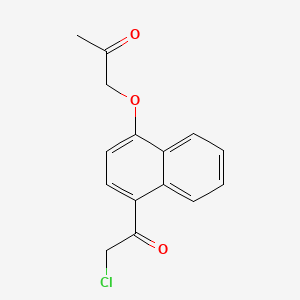
Trimethyl 3,3',3''-(1,3,5-triazinane-1,3,5-triyl)tripropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl 3,3’,3’'-(1,3,5-triazinane-1,3,5-triyl)tripropanoate is an organic compound with a complex structure. It is a derivative of 1,3,5-triazinane, a six-membered ring containing three nitrogen atoms. This compound is known for its stability and solubility in various organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 3,3’,3’'-(1,3,5-triazinane-1,3,5-triyl)tripropanoate typically involves the condensation reaction of amines and formaldehyde. The reaction is carried out under controlled conditions to ensure high yield and purity . The process involves the use of butyllithium for deprotonation, which serves as a source of the formyl anion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Trimethyl 3,3’,3’'-(1,3,5-triazinane-1,3,5-triyl)tripropanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Trimethyl 3,3’,3’'-(1,3,5-triazinane-1,3,5-triyl)tripropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Trimethyl 3,3’,3’'-(1,3,5-triazinane-1,3,5-triyl)tripropanoate involves its interaction with specific molecular targets and pathways. It is known to undergo deprotonation, forming a reactive intermediate that can participate in various chemical reactions . This intermediate can interact with nucleophiles, electrophiles, and radicals, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-1,3,5-triazinane: A related compound with similar structural features but different functional groups.
Hexahydro-1,3,5-trinitro-1,3,5-triazine: Known for its explosive properties and used in military applications.
Uniqueness
Trimethyl 3,3’,3’'-(1,3,5-triazinane-1,3,5-triyl)tripropanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its stability and solubility in organic solvents make it a valuable compound in various research and industrial applications .
Properties
CAS No. |
77526-16-0 |
|---|---|
Molecular Formula |
C15H27N3O6 |
Molecular Weight |
345.39 g/mol |
IUPAC Name |
methyl 3-[3,5-bis(3-methoxy-3-oxopropyl)-1,3,5-triazinan-1-yl]propanoate |
InChI |
InChI=1S/C15H27N3O6/c1-22-13(19)4-7-16-10-17(8-5-14(20)23-2)12-18(11-16)9-6-15(21)24-3/h4-12H2,1-3H3 |
InChI Key |
DYEJYQMOVZQQQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1CN(CN(C1)CCC(=O)OC)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(E)-N-anilino-C-[(E)-(phenylhydrazinylidene)methyl]carbonimidoyl]oxolane-3,4-diol](/img/structure/B14453932.png)
![N'-[4-(Chloromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14453934.png)



![4-(Methanesulfonyl)-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14453962.png)

![3-[(Benzyloxy)methoxy]-2-methylpropanal](/img/structure/B14453969.png)




